molecular formula C11H16ClN3O B15115362 1-(1-ethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine

1-(1-ethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine

Cat. No.: B15115362
M. Wt: 241.72 g/mol
InChI Key: IZNJRUOZYSVCSI-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine is a secondary amine featuring a pyrazole ring substituted with an ethyl group at the N1 position and a 2-furylmethyl group attached to the methanamine moiety.

Properties

Molecular Formula

C11H16ClN3O

Molecular Weight

241.72 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H15N3O.ClH/c1-2-14-9-10(7-13-14)6-12-8-11-4-3-5-15-11;/h3-5,7,9,12H,2,6,8H2,1H3;1H

InChI Key

IZNJRUOZYSVCSI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CC=CO2.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural motifs—the ethyl-pyrazole and furylmethyl-amine groups—are shared with several derivatives in the evidence. Below is a comparative analysis:

Compound Name Substituents (Pyrazole) Substituents (Amine) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
1-(1-Ethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine (Target) 1-Ethyl 2-Furylmethyl C11H16N3O* 217.27 Hypothesized ligand or intermediate (inferred)
1-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine 1-(2,2-Difluoroethyl) 1,5-Dimethyl-pyrazolylmethyl C12H18ClF2N5 305.76 Potential fluorinated ligand (higher lipophilicity)
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine 1-Phenyl N-Methyl C11H13N3 187.24 Crystal structure resolved (PDB entry W1Y)
1-(2-Furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine 1-(Trifluoroethyl) 2-Furyl C11H13ClF3N3O 303.74 Enhanced electronic effects (CF3 group)
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine 4-Chloro, 1-Methyl N-Methyl C7H11ClN3 172.64 Cytotoxicity studies (lower activity vs. cisplatin)

*Estimated based on and analogous structures.

Key Observations:
  • Pyrazole Substitution: The ethyl group in the target compound may offer moderate steric bulk compared to larger substituents like trifluoroethyl () or phenyl ().
  • Amine Functionalization : The 2-furylmethyl group in the target compound introduces oxygen-based electron density, which may improve coordination properties in metal complexes (cf. ’s pyrrole-based ligands) .

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